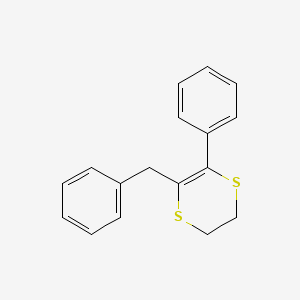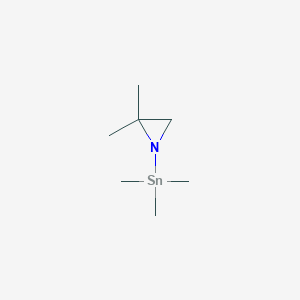
1,3-Dichloro-2-(2-chloroethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-(2-chloroethoxy)propane is an organic compound with the molecular formula C₅H₉Cl₃O. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity due to the presence of multiple chlorine atoms and an ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(2-chloroethoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with 2-chloroethanol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dichloro-2-(2-chloroethoxy)propane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether linkage can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Elimination Reactions: Potassium tert-butoxide or sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: Alkenes such as 1,3-dichloropropene.
Oxidation: Aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-(2-chloroethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-dichloro-2-(2-chloroethoxy)propane involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloropropane: Similar in structure but lacks the ether linkage.
2-Chloroethanol: Contains a single chlorine atom and an alcohol group.
1,3-Dichloro-2-propanol: Contains a hydroxyl group instead of the ether linkage.
Uniqueness: 1,3-Dichloro-2-(2-chloroethoxy)propane is unique due to the presence of both multiple chlorine atoms and an ether linkage, which imparts distinct reactivity and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
60545-53-1 |
|---|---|
Molekularformel |
C5H9Cl3O |
Molekulargewicht |
191.48 g/mol |
IUPAC-Name |
1,3-dichloro-2-(2-chloroethoxy)propane |
InChI |
InChI=1S/C5H9Cl3O/c6-1-2-9-5(3-7)4-8/h5H,1-4H2 |
InChI-Schlüssel |
JNMJFGXCWUBSQM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)



